molecular formula C13H12N2O4 B2599566 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956990-21-9

1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2599566
CAS No.: 956990-21-9
M. Wt: 260.249
InChI Key: OOIIUGCRGPDDLU-UHFFFAOYSA-N
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Description

1-(2-Carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid groups and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Carboxyphenyl Group: The pyrazole intermediate is then subjected to a Friedel-Crafts acylation reaction with a suitable carboxylic acid derivative, such as 2-carboxybenzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Functionalization: The resulting product is further purified and characterized to ensure the correct structure and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalyst Recycling: To reduce costs and environmental impact.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or aldehydes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation Products: Anhydrides, esters.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: Its derivatives can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as inflammatory pathways or cell signaling cascades.

Comparison with Similar Compounds

    1-(2-carboxyphenyl)-3,5-dimethylpyrazole: Lacks the additional carboxylic acid group.

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the carboxyphenyl group.

Uniqueness: 1-(2-carboxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both carboxylic acid groups and the carboxyphenyl group, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(2-carboxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7-11(13(18)19)8(2)15(14-7)10-6-4-3-5-9(10)12(16)17/h3-6H,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIIUGCRGPDDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2C(=O)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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